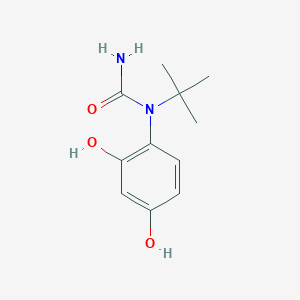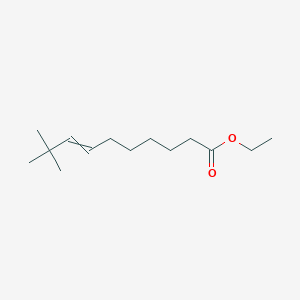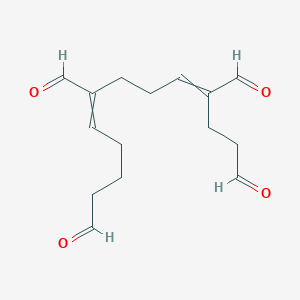
11-Bromo-N-dodecylundecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Bromo-N-dodecylundecanamide is a brominated amide compound with the molecular formula C23H46BrNO It is characterized by a long aliphatic chain, which imparts hydrophobic properties, and a bromine atom, which makes it reactive in various chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromo-N-dodecylundecanamide typically involves the bromination of a precursor amide. One common method is the reaction of N-dodecylundecanamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, resulting in a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions: 11-Bromo-N-dodecylundecanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding dodecylundecanamide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted amides.
- Oxidation reactions produce brominated carboxylic acids.
- Reduction reactions result in the formation of dodecylundecanamide.
Aplicaciones Científicas De Investigación
11-Bromo-N-dodecylundecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications .
Mecanismo De Acción
The mechanism of action of 11-Bromo-N-dodecylundecanamide involves its interaction with biological membranes due to its hydrophobic aliphatic chain. The bromine atom can participate in halogen bonding, which may influence the compound’s binding affinity to specific molecular targets. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound may interfere with enzymatic pathways by forming covalent bonds with active site residues.
Comparación Con Compuestos Similares
N-dodecylundecanamide: Lacks the bromine atom, making it less reactive in substitution reactions.
11-Chloro-N-dodecylundecanamide: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
11-Iodo-N-dodecylundecanamide: Contains an iodine atom, which can lead to different halogen bonding interactions and reactivity.
Uniqueness: 11-Bromo-N-dodecylundecanamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its chloro or iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
798557-91-2 |
|---|---|
Fórmula molecular |
C23H46BrNO |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
11-bromo-N-dodecylundecanamide |
InChI |
InChI=1S/C23H46BrNO/c1-2-3-4-5-6-7-10-13-16-19-22-25-23(26)20-17-14-11-8-9-12-15-18-21-24/h2-22H2,1H3,(H,25,26) |
Clave InChI |
IATZBKNXGCVYRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)

![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)

![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)


![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)

![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
